molecular formula C13H18BrNO B1331761 1-[2-(4-Bromophenoxy)ethyl]piperidine CAS No. 836-58-8

1-[2-(4-Bromophenoxy)ethyl]piperidine

Cat. No.: B1331761
CAS No.: 836-58-8
M. Wt: 284.19 g/mol
InChI Key: PDUKJODPFIFHNK-UHFFFAOYSA-N
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Description

Contextual Significance of Piperidine-Based Heterocycles in Chemical Sciences

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the synthesis of medicinal agents and represents one of the most important building blocks in the pharmaceutical industry. nih.govresearchgate.net Piperidine scaffolds are present in over 70 commercialized drugs, including several blockbuster medications. elsevier.comarizona.edu This prevalence is due to the diverse biological activities exhibited by piperidine derivatives, which include roles as CNS modulators, antiaggregants, anticoagulants, antihistamines, anti-cancer drugs, and analgesics. researchgate.netarizona.edu The versatility of the piperidine nucleus makes it a frequent target for the design and development of novel pharmaceuticals. elsevier.comresearchgate.net

Overview of Ether Linkages and Halogenated Phenyl Moieties in Bioactive Scaffolds

Ether linkages are crucial structural motifs found in a wide array of natural products and bioactive molecules. acs.org In biochemistry, ethers are integral components of various biomolecules, such as phospholipids (B1166683) in cellular membranes, where they contribute to structural integrity and function. numberanalytics.com The presence of an ether linkage can influence a molecule's reactivity and its interactions with enzymes. numberanalytics.com

Similarly, halogenated phenyl groups, particularly those containing bromine, play a significant role in drug design. The introduction of halogen atoms can enhance the biological effects of drug molecules by improving their potency and pharmacokinetic properties. researchgate.net Halogen bonds, a type of non-covalent interaction, can contribute to the stability of ligand-target complexes, thereby improving binding affinity. acs.orgresearchgate.net The lipophilic nature of bromine may also facilitate better membrane permeability and cellular uptake. researchgate.net

Research Rationale and Scientific Importance of Investigating 1-[2-(4-Bromophenoxy)ethyl]piperidine

The scientific impetus for investigating this compound stems from the combination of its core structural components: the piperidine ring, the ether linkage, and the brominated phenyl group. The piperidine moiety is a well-established pharmacophore with a wide range of biological activities. ijpcbs.combiointerfaceresearch.com The ether linkage provides structural flexibility and can participate in key interactions with biological targets. acs.orgnumberanalytics.com The 4-bromophenyl group can enhance binding affinity through halogen bonding and improve pharmacokinetic properties. researchgate.netresearchgate.net

Research into this specific compound and its analogues is driven by the potential for discovering new therapeutic agents. For instance, similar structures incorporating piperidine and phenoxyethyl moieties have shown significant biological activities, including potential antidepressant and anticancer properties. The investigation of this compound and related compounds allows scientists to explore the structure-activity relationships of this chemical scaffold, potentially leading to the development of novel drugs with improved efficacy and selectivity.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C13H18BrNO
Molar Mass 284.19 g/mol
Boiling Point 127-133 °C (at 1.5 Torr)
Density 1.293 g/cm³ (Predicted)
pKa 8.59 (Predicted)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c14-12-4-6-13(7-5-12)16-11-10-15-8-2-1-3-9-15/h4-7H,1-3,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUKJODPFIFHNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357749
Record name 1-[2-(4-bromophenoxy)ethyl]piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

836-58-8
Record name 1-[2-(4-bromophenoxy)ethyl]piperidine
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URL https://comptox.epa.gov/dashboard/DTXSID60357749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 836-58-8
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Synthetic Methodologies for 1 2 4 Bromophenoxy Ethyl Piperidine and Its Analogs

Established Synthetic Pathways for 1-[2-(4-Bromophenoxy)ethyl]piperidine

Established routes typically involve sequential, well-understood reactions, allowing for controlled construction of the target molecule. These pathways are often optimized for yield and purity through careful selection of reagents and reaction conditions.

The construction of this compound is fundamentally a multi-step process. libretexts.org Two primary retrosynthetic routes are considered, differing in the order of bond formation.

Route A: C-O Bond Formation First. This sequence begins with the formation of the aryl ether, followed by the introduction of the piperidine (B6355638) moiety. An initial Williamson ether synthesis between 4-bromophenol (B116583) and a dihaloethane, such as 1,2-dibromoethane, yields the key intermediate, 1-(2-bromoethoxy)-4-bromobenzene. This intermediate is then subjected to nucleophilic substitution with piperidine to form the final product.

Route B: C-N Bond Formation First. In this alternative, the piperidine ring is N-alkylated first. Piperidine is reacted with a halo-alcohol like 2-chloroethanol (B45725) to produce 2-(piperidin-1-yl)ethanol. The subsequent formation of the ether bond is then achieved by reacting this alcohol with 4-bromophenol.

Optimization of these sequences involves adjusting parameters such as solvent, temperature, and the choice of base to maximize yield and minimize side reactions, such as elimination or di-alkylation. mit.edu

Table 1: Comparison of Established Synthetic Routes

Route Step 1 Step 2 Advantages Potential Challenges
A Williamson Ether Synthesis: 4-bromophenol + 1,2-dihaloethane N-Alkylation: Intermediate + Piperidine Utilizes readily available starting materials. Risk of bis-arylation of the dihaloethane. Potential for competing elimination reactions.

| B | N-Alkylation: Piperidine + 2-haloethanol | Ether Formation (e.g., Mitsunobu): Intermediate + 4-bromophenol | Good control over N-alkylation step. | The second step may require specific coupling reagents (e.g., Mitsunobu reagents). |

The success of the synthesis relies heavily on the strategic choice of starting materials and reagents for the key bond-forming steps.

C-O Bond Formation: The formation of the aryl ether linkage is typically an S_N2 reaction. harvard.edu This involves the deprotonation of 4-bromophenol with a suitable base to form the more nucleophilic 4-bromophenoxide. This phenoxide then displaces a leaving group on the ethyl chain. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3), often used in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. harvard.edu

C-N Bond Formation: The introduction of the piperidine ring is a classic N-alkylation reaction, where the nitrogen atom of piperidine acts as a nucleophile. odu.edu The electrophile is the ethyl chain equipped with a good leaving group, such as bromide or tosylate. The reaction is often carried out in the presence of a non-nucleophilic base to scavenge the acid byproduct.

Table 2: Precursors and Reagents for Key Bond Formations

Bond Formation Nucleophile Electrophile Common Reagents/Solvents
C-O (Ether) 4-Bromophenol 1-(2-Bromoethyl)piperidine or 1,2-Dibromoethane Base (K2CO3, NaH), Solvent (DMF, Acetonitrile)

| C-N (Amine) | Piperidine | 1-(2-Bromoethoxy)-4-bromobenzene | Base (Triethylamine, K2CO3), Solvent (THF, Acetonitrile) |

Exploration of Alternative Synthetic Approaches

Beyond the conventional multi-step sequences, alternative methods are explored to potentially enhance efficiency, yield, or stereocontrol, particularly for creating diverse analogs.

For the synthesis of analogs where the piperidine ring is directly attached to the aryl ring (e.g., 1-(4-bromophenyl)piperidine), palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are highly effective. google.comtue.nl This reaction creates a direct bond between an aryl halide (like 1,4-dibromobenzene) and an amine (piperidine). While not directly applicable to the ether linkage in the primary target compound, this methodology is crucial for building a library of structurally related analogs. core.ac.uk These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. semanticscholar.org

Table 3: Example of Palladium-Catalyzed Synthesis of an Analog

Reaction Aryl Halide Amine Catalyst/Ligand Base Product

Nucleophilic substitution is the foundational reaction for the synthesis of this compound. nih.gov The strategy involves a molecule with a nucleophilic center attacking an electrophilic carbon atom, leading to the displacement of a leaving group. Both the C-O and C-N bonds in the target molecule are formed via this mechanism.

The flexibility of this approach allows for different pairings of nucleophiles and electrophiles, as outlined in the established pathways. For instance, one can perform the reaction where the 4-bromophenoxide is the nucleophile attacking 1-(2-bromoethyl)piperidine, or where piperidine is the nucleophile attacking 1-(2-bromoethoxy)-4-bromobenzene. The choice of pathway can be influenced by the commercial availability of precursors and the ease of purification of intermediates.

Table 4: Nucleophilic Substitution Strategies

Nucleophile Electrophile Leaving Group Bond Formed
Piperidine 1-(2-Bromoethoxy)-4-bromobenzene Br⁻ C-N

The Mitsunobu reaction is a powerful and versatile method for forming C-O bonds, particularly ethers from alcohols and phenolic compounds. organic-chemistry.orgnih.gov This reaction is highly relevant for the synthetic route that first prepares 2-(piperidin-1-yl)ethanol (Route B). In this protocol, the alcohol is activated in situ by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org This activation converts the hydroxyl group into a good leaving group, which is then displaced by the nucleophilic 4-bromophenol. organic-chemistry.org A key advantage of the Mitsunobu reaction is that it generally proceeds under mild, neutral conditions. scribd.com

Table 5: Key Reagents and Functions in the Mitsunobu Reaction

Reagent Abbreviation Function
Triphenylphosphine PPh3 Activates the alcohol by forming a phosphonium (B103445) intermediate.
Diethyl Azodicarboxylate DEAD Acts as the oxidant in the redox cycle, facilitates the reaction.
4-Bromophenol - Acts as the nucleophile to form the ether bond.

Grignard and Organolithium Reagent Applications in Derivative Synthesis

The application of Grignar d and organolithium reagents is a cornerstone of synthetic organic chemistry, offering powerful methods for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reagents are primarily utilized for the derivatization of the bromophenoxy moiety.

The bromine atom on the phenyl ring serves as a versatile handle for metal-halogen exchange, leading to the formation of highly reactive organometallic intermediates. Treatment of the parent compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), can generate an aryllithium species. This intermediate can then be quenched with a variety of electrophiles to introduce new functional groups at the para position of the phenoxy ring. For instance, the lithiated intermediate of a related brominated benzylpiperidine has been successfully reacted with boronic esters, like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, to yield the corresponding boronate ester. researchgate.net This boronate ester is a key precursor for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl substituents.

The choice of organolithium reagent and reaction conditions can be critical for achieving the desired regioselectivity. In studies on structurally similar N-[2-(4-methoxyphenyl)ethyl]pivalamide, it was demonstrated that t-BuLi at low temperatures (-75 °C to -50 °C) resulted in lithiation at the benzylic position (α to the phenyl ring). d-nb.info In contrast, using n-BuLi at higher temperatures (-20 °C to 0 °C) led to isomerization of the initial lithium intermediate, resulting in substitution on the phenyl ring at the position ortho to the pivaloylaminoethyl group. d-nb.info This highlights the nuanced control that can be exerted over the reaction pathway by carefully selecting the reagents and conditions.

The following table summarizes the potential derivatization of the this compound scaffold using organolithium reagents followed by reaction with various electrophiles.

Reagent SequenceElectrophile (E+)Resulting Functional Group at C4 of Phenoxy Ring
1. n-BuLi2. CO₂-COOH (Carboxylic acid)
1. n-BuLi2. DMF-CHO (Aldehyde)
1. n-BuLi2. R₂C=O (Ketone/Aldehyde)-C(OH)R₂ (Tertiary/Secondary Alcohol)
1. n-BuLi2. B(OiPr)₃-B(OH)₂ (Boronic acid)
1. n-BuLi2. Me₃SiCl-SiMe₃ (Trimethylsilyl)

Advanced Synthetic Strategies for Structural Diversification

Introduction of Substituents on the Piperidine Ring System

Functionalization of the piperidine ring is a key strategy for exploring the structure-activity relationships of this compound analogs. Substituents can be introduced at various positions on the ring, leading to changes in steric bulk, polarity, and basicity.

One sophisticated method for introducing aryl or heteroaryl groups at the α-position to the nitrogen is through a one-pot Negishi cross-coupling reaction. This approach has been demonstrated on N-Boc-4-hydroxypiperidine, where lithiation with s-BuLi followed by transmetalation with ZnCl₂ generates an organozinc intermediate. nih.gov This intermediate then undergoes a palladium-catalyzed Negishi coupling with various aryl or heteroaryl bromides to yield 2,4-disubstituted piperidines with high diastereoselectivity. nih.gov

Regioselective alkylation at the C3 position of the piperidine ring can be achieved via an enamine intermediate. The synthesis of 3-alkylpiperidines has been accomplished by first converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to form the Δ¹-piperideine (an enamine). odu.edu The enamide anion, generated by treatment with a strong base like lithium diisopropylamide (LDA), can then be alkylated with various alkyl halides. odu.edu

Furthermore, N-alkylation of the piperidine nitrogen is a straightforward modification. This is typically achieved by reacting the parent piperidine with an alkyl halide in the presence of a base such as potassium carbonate in a solvent like DMF. researchgate.net Careful control of stoichiometry is necessary to avoid the formation of quaternary ammonium (B1175870) salts. researchgate.net

The table below outlines various methods for introducing substituents on the piperidine ring.

PositionMethodReagentsType of Substituent Introduced
C2 (α)Negishi Cross-Coupling1. s-BuLi, 2. ZnCl₂, 3. ArBr, Pd catalystAryl, Heteroaryl
C3 (β)Enamine Alkylation1. t-BuOCl, 2. Base, 3. LDA, 4. RXAlkyl
N1N-AlkylationRX, K₂CO₃, DMFAlkyl

Modifications to the Bromophenoxy Moiety

The bromophenoxy group offers numerous possibilities for structural modification, allowing for the introduction of a wide array of functional groups in place of the bromine atom.

Palladium-catalyzed cross-coupling reactions are a primary tool for this purpose. The Suzuki-Miyaura coupling, for example, can be used to form a new carbon-carbon bond by reacting the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This method has been used in the synthesis of complex piperidine analogs to introduce various aryl groups. nih.gov Other cross-coupling reactions like the Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce alkenyl, alkynyl, and amino groups, respectively.

The bromine atom can also be replaced through nucleophilic aromatic substitution (SNAr). However, for SNAr to be efficient, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups at the ortho and/or para positions to the leaving group. lumenlearning.comlibretexts.orglibretexts.org The 4-bromophenoxy moiety in the parent compound is not highly activated, making SNAr challenging under standard conditions. Nevertheless, under forcing conditions or with very strong nucleophiles, this pathway may be accessible.

Another strategy involves converting the aryl bromide into a different functional group that can then be further manipulated. For example, a Pd-catalyzed thiotritylation can convert the aryl bromide to an aryl trityl sulfide (B99878). researchgate.net The trityl group can then be cleaved to reveal a thiol, which can be subsequently oxidized to a sulfonyl chloride or other sulfur-containing functional groups. researchgate.net

The following table summarizes potential modifications to the bromophenoxy moiety.

Reaction TypeKey ReagentsResulting Functional Group
Suzuki CouplingAr'-B(OH)₂, Pd catalyst, BaseAryl (Ar')
Buchwald-Hartwig AminationR₂NH, Pd catalyst, BaseAmino (-NR₂)
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I)Alkynyl
ThiotritylationKSCPh₃, Pd catalystTrityl sulfide (-SCPh₃)

Synthesis of Spatially Constrained Analogs

Introducing conformational rigidity into the flexible this compound structure can provide valuable insights into its bioactive conformation. This is achieved by synthesizing spatially constrained analogs, often involving bridged bicyclic systems that lock the piperidine ring into a specific geometry.

The synthesis of such analogs often starts from chiral precursors to ensure stereochemical control. For instance, bridged piperidine analogs like 2-azanorbornanes, nortropanes, and isoquinuclidines have been synthesized to mimic different conformations of the piperidine ring. nih.gov The synthesis of 2-azanorbornane analogs, for example, can be achieved through aza-Diels-Alder reactions, which provide a powerful method for constructing the bicyclic core. rsc.org

In the synthesis of complex molecules containing these bridged systems, the piperidine-like scaffold is often constructed first and then coupled to the other parts of the molecule. For example, a bromo-intermediate containing the desired bridged system can be prepared and then subjected to a Suzuki coupling to introduce the rest of the molecular framework. nih.gov The synthesis of nortropane derivatives, which are 8-azabicyclo[3.2.1]octanes, can start from precursors like 6β-hydroxytropinone to build up more complex substitution patterns. nih.gov

These rigid structures can help to understand the spatial requirements of biological targets by probing how conformational restriction affects activity.

The table below lists some examples of spatially constrained piperidine ring systems.

Bridged SystemBicyclic Structure NameConformation
2-Azanorbornane2-Azabicyclo[2.2.1]heptaneConstrained
Nortropane8-Azabicyclo[3.2.1]octaneConstrained (Chair-like)
Isoquinuclidine1-Azabicyclo[2.2.2]octaneConstrained (Boat-like)

Spectroscopic and Structural Characterization Techniques in the Study of 1 2 4 Bromophenoxy Ethyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and integrations in ¹H NMR, and the chemical shifts in ¹³C NMR, the precise arrangement of atoms within the 1-[2-(4-bromophenoxy)ethyl]piperidine molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 4-bromophenoxy, ethyl, and piperidine (B6355638) moieties. The aromatic protons on the 4-bromophenoxy group typically appear as two doublets in the downfield region (around δ 6.8-7.4 ppm) due to the ortho and meta coupling. The protons of the ethyl linker would present as two triplets, with the methylene (B1212753) group adjacent to the oxygen atom (O-CH₂) resonating at a lower field (around δ 4.0-4.2 ppm) compared to the methylene group attached to the piperidine nitrogen (N-CH₂) (around δ 2.7-2.9 ppm). The protons of the piperidine ring would show a more complex pattern of overlapping multiplets in the upfield region of the spectrum. The protons on the carbons alpha to the nitrogen (positions 2 and 6) are expected around δ 2.4-2.6 ppm, while the protons on the beta (positions 3 and 5) and gamma (position 4) carbons would appear at approximately δ 1.5-1.7 ppm and δ 1.4-1.6 ppm, respectively.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Ar-H (ortho to O)6.80 - 6.90Doublet
Ar-H (meta to O)7.30 - 7.40Doublet
O-CH₂4.00 - 4.20Triplet
N-CH₂ (ethyl)2.70 - 2.90Triplet
N-CH₂ (piperidine, C2, C6)2.40 - 2.60Multiplet
CH₂ (piperidine, C3, C5)1.50 - 1.70Multiplet
CH₂ (piperidine, C4)1.40 - 1.60Multiplet

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

In the ¹³C NMR spectrum of this compound, each unique carbon atom will give rise to a distinct signal. The carbon atoms of the aromatic ring will be observed in the downfield region (δ 110-160 ppm). The carbon atom attached to the bromine (C-Br) is expected around δ 113 ppm, while the carbon attached to the ether oxygen (C-O) will be significantly downfield, around δ 158 ppm. The other aromatic carbons will appear in the range of δ 116-132 ppm. The carbons of the ethyl linker are anticipated at approximately δ 66 ppm for the O-CH₂ and δ 58 ppm for the N-CH₂. The carbons of the piperidine ring will resonate in the upfield region, with the carbons alpha to the nitrogen (C2, C6) around δ 55 ppm, the beta carbons (C3, C5) around δ 26 ppm, and the gamma carbon (C4) at approximately δ 24 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-O (aromatic)157 - 159
C-Br (aromatic)112 - 114
CH (aromatic)115 - 133
O-CH₂65 - 67
N-CH₂ (ethyl)57 - 59
N-CH₂ (piperidine, C2, C6)54 - 56
CH₂ (piperidine, C3, C5)25 - 27
CH₂ (piperidine, C4)23 - 25

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the ethyl group and the piperidine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR signals based on the already assigned ¹H NMR spectrum.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound. In the positive ion mode, this compound is expected to be readily protonated, primarily at the basic nitrogen atom of the piperidine ring. This would result in a prominent pseudomolecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) value corresponding to the molecular weight of the compound plus the mass of a proton. Given the molecular formula C₁₃H₁₈BrNO, the expected m/z for the [M+H]⁺ ion would be approximately 284.06 (for the ⁷⁹Br isotope) and 286.06 (for the ⁸¹Br isotope), appearing as a characteristic isotopic doublet with nearly equal intensities.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For the [M+H]⁺ ion of this compound, HRMS would confirm the molecular formula C₁₃H₁₉BrNO⁺ by matching the experimentally measured mass with the theoretically calculated mass with a high degree of precision.

Analysis of the fragmentation pathways through tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can provide valuable structural information. Key fragmentation pathways would likely involve the cleavage of the bonds in the ethyl linker and the piperidine ring. A common fragmentation for N-alkyl piperidines is the alpha-cleavage, leading to the loss of an ethyl radical from the piperidine ring. Another likely fragmentation is the cleavage of the C-O ether bond or the C-N bond of the ethyl linker.

Table 3: Predicted Major Fragments in the ESI-MS/MS Spectrum of this compound

Predicted m/zProposed Fragment Structure/Loss
284.06 / 286.06[M+H]⁺
185.98 / 187.98[M+H - C₅H₁₀N]⁺ (Loss of piperidine)
98.10[C₅H₁₀NH₂]⁺ (Piperidine fragment)
84.08[C₅H₁₀]⁺ (Loss of NH from piperidine fragment)

Note: These are predicted m/z values for the major isotopic peaks and represent plausible fragmentation pathways.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous picture of the molecule's solid-state conformation.

While the specific crystal structure of this compound has not been detailed in readily available literature, analysis of closely related analogs provides valuable insight into its likely structural characteristics. For instance, the crystal structure of 1-(4-bromophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethanol, which contains both a bromophenyl group and a nitrogen-containing heterocycle (piperazine, an analog of piperidine), has been determined. researchgate.net

Studies on such analogs reveal important structural information that can be extrapolated to the target compound:

Crystal System and Space Group: Analogous bromophenyl and piperidine-containing compounds often crystallize in common systems like the monoclinic system. For example, 1-(4-bromophenyl)but-3-yn-1-one crystallizes in the monoclinic P2₁/n space group. nih.gov The specific crystal packing is governed by intermolecular forces.

Molecular Conformation: The piperidine ring typically adopts a stable chair conformation. researchgate.net The orientation of the bulky 2-(4-bromophenoxy)ethyl substituent would likely be in an equatorial position to minimize steric hindrance.

Intermolecular Interactions: In the solid state, molecules are held together by a network of intermolecular forces. For a compound like this, one would expect to find van der Waals forces and potentially weak C-H···π or C-H···Br hydrogen bonds, which are known to influence the crystal packing of brominated aromatic compounds.

The crystallographic data for a representative analog, 1-(4-bromophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethanol, is presented below to illustrate the type of structural parameters obtained from such an analysis. researchgate.net

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.1884(10)
b (Å) 5.3673(4)
c (Å) 22.3768(15)
β (°) ** 93.293(2)
Volume (ų) **1701.3(2)
Z 4

Data for the analog compound 1-(4-bromophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethanol.

The detailed structural information from X-ray crystallography, even from analogs, is crucial for understanding the molecule's shape, potential for polymorphism, and how it might interact with other molecules, which is fundamental in fields like materials science and medicinal chemistry.

Future Research Directions and Current Gaps in the Understanding of 1 2 4 Bromophenoxy Ethyl Piperidine

Expansion of the Compound Library for Comprehensive SAR Profiling

A significant gap in the current understanding of 1-[2-(4-Bromophenoxy)ethyl]piperidine is the lack of a comprehensive structure-activity relationship (SAR) profile. SAR studies are fundamental to medicinal chemistry, providing critical insights into how specific structural modifications of a compound influence its biological activity. researchgate.net Developing a diverse library of analogs is the first step toward defining the pharmacophore of this molecule. nih.gov

Future research should systematically modify the three core components of the this compound scaffold:

The Bromophenoxy Ring: Analogs should be synthesized with substitutions at different positions on the phenyl ring. The bromine atom could be replaced with other halogens (F, Cl, I) or with electron-donating and electron-withdrawing groups to probe the electronic requirements for activity.

The Ethyl Linker: The length and rigidity of the two-carbon ethyl chain connecting the phenoxy ring and the piperidine (B6355638) moiety should be varied. Introducing conformational constraints or altering the chain length could significantly impact binding affinity and selectivity for biological targets.

The Piperidine Ring: Modifications to the piperidine ring, such as substitution with various alkyl or aryl groups, could influence the compound's lipophilicity, metabolic stability, and target interactions.

By synthesizing and evaluating these analogs, researchers can construct a detailed SAR map. This will be instrumental in identifying the key structural features required for optimal activity and selectivity, guiding the design of more potent and specific derivatives. nih.gov

Table 1: Proposed Modifications for SAR Studies

Molecular Scaffold Modification Strategy Rationale
Bromophenoxy Ring Vary halogen substituent (F, Cl, I) Investigate the role of halogen size and electronegativity.
Introduce electron-donating/-withdrawing groups Determine the influence of electronic properties on activity.
Ethyl Linker Alter chain length (e.g., propyl, butyl) Evaluate the impact of distance between pharmacophoric groups.
Introduce rigidity (e.g., double bond) Assess the importance of conformational flexibility.

| Piperidine Ring | Add substituents (e.g., methyl, phenyl) | Modulate lipophilicity and potential for additional binding interactions. |

Development of Advanced In Vitro Models for Specific Disease States

A primary limitation in characterizing the biological effects of novel compounds is the reliance on traditional two-dimensional (2D) cell cultures, which often fail to replicate the complex microenvironment of human tissues. nih.gov To bridge the gap between preclinical findings and clinical outcomes, future research on this compound must employ advanced in vitro models that more accurately mimic human physiology and pathophysiology. nih.govresearchgate.net

The development and utilization of three-dimensional (3D) cell culture systems, such as spheroids and organoids, are critical. nih.gov These models can provide more relevant insights into a compound's efficacy and potential toxicity. For instance, if the compound is being investigated for anticancer properties, patient-derived tumor organoids could offer a platform for assessing its activity against a heterogeneous population of cancer cells. Similarly, liver organoids or "gut-liver-on-a-chip" microphysiological systems (MPS) could be crucial for evaluating potential drug-induced liver injury (DILI), a major concern in drug development. nih.gov These advanced models can increase the sensitivity of toxicity detection and help integrate multiple mechanisms into a single system. altex.org

Integration of Multi-Omics Data for Deeper Mechanistic Insights

The precise molecular mechanism of action for this compound remains largely unknown. A holistic, systems-level approach is necessary to move beyond preliminary findings. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for obtaining a comprehensive view of the cellular perturbations induced by the compound. unipd.itnih.gov

By treating relevant cell models with the compound and subsequently analyzing these different molecular layers, researchers can:

Identify Drug Targets: Proteomics approaches can help identify the specific proteins that the compound binds to.

Uncover Affected Pathways: Transcriptomic and metabolomic analyses can reveal which cellular signaling pathways and metabolic processes are modulated following treatment. oup.com

Discover Biomarkers: Integrated analysis can help identify potential biomarkers of response or toxicity, which is invaluable for future clinical development. nih.gov

This multi-omics approach overcomes the limitations of studying single molecular endpoints in isolation, enabling the construction of detailed regulatory networks that can explain the compound's biological effects. unipd.itnih.gov

Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Poor pharmacokinetic properties are a leading cause of failure in drug development. Therefore, an early assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound and its analogs is essential. researchgate.net In silico predictive modeling provides a rapid and cost-effective means to evaluate these properties before committing to extensive in vitro and in vivo testing. researchgate.netnih.gov

Computational tools and quantitative structure-activity relationship (QSAR) models can be developed to predict key ADME parameters. researchgate.net These models use the chemical structure of a compound to estimate properties such as:

Aqueous solubility

Intestinal absorption

Blood-brain barrier permeability

Metabolic stability (e.g., interaction with Cytochrome P450 enzymes)

Potential for drug-transporter interactions

By integrating these predictive models into the design-synthesis-test cycle, medicinal chemists can prioritize analogs with more favorable, drug-like properties, thereby increasing the probability of developing a successful clinical candidate. nih.gov The credibility of these models is a key consideration, and their predictions should be used to guide, rather than replace, experimental validation. optibrium.com

Exploration of New Synthetic Pathways for Scalable Production

For any compound to advance beyond early-stage discovery, the development of an efficient, robust, and scalable synthetic route is paramount. Current synthetic methods for this compound and its analogs may not be suitable for large-scale production due to high costs, low yields, or the use of hazardous reagents. A patent for the related compound 1-(4-bromophenyl)piperidine (B1277246) suggests a two-step process involving the reaction of bromobenzene (B47551) and piperidine followed by bromination. google.com

Future research should focus on discovering and optimizing new synthetic pathways. This could involve:

Green Chemistry Principles: Employing more environmentally friendly solvents and reagents.

Catalysis: Investigating novel catalysts to improve reaction efficiency and reduce the number of synthetic steps.

Flow Chemistry: Exploring continuous flow manufacturing processes, which can offer improved safety, consistency, and scalability compared to traditional batch chemistry.

A successful outcome of this research would be a cost-effective and high-yield synthesis method that can produce the quantities of this compound required for advanced preclinical and potential clinical studies.

High-Throughput Screening Methodologies for Novel Biological Activities

The full biological potential of this compound and its chemical space may not yet be realized. High-Throughput Screening (HTS) provides a powerful platform for unbiasedly exploring the biological activities of a large library of compounds against a wide array of potential targets. dovepress.com

Once a diverse library of analogs has been created (as described in section 6.1), HTS can be employed to rapidly identify "hits" with novel or unexpected biological activities. nih.gov This can be accomplished through various assay formats:

Biochemical Assays: To screen for inhibition or activation of specific enzymes or receptor binding.

Cell-Based Assays: To measure phenotypic changes in cells, such as inhibition of cell proliferation, induction of apoptosis, or modulation of a specific signaling pathway. nih.gov These assays can be run in 384-well formats to quickly screen thousands of compounds. springernature.com

High-Content Screening (HCS): An imaging-based approach that can simultaneously measure multiple cellular parameters, providing deeper insights into a compound's mechanism of action.

The application of HTS could uncover entirely new therapeutic applications for the this compound scaffold, expanding its potential beyond its initially hypothesized activities. mdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1-(4-bromophenyl)piperidine
Bromobenzene
Piperidine
N-phenylpiperidine
Potassium tert-butoxide
Sodium tert-amylate
Tetra-n-butyl ammonium (B1175870) tetraphenyl borate
4-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-1-(3-phenylpropyl)piperidine
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine
1-[2-]bis(4-fluorophenyl)methoxy]ethyl]-4-(3- phenylpropyl)piperidine
3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione
Thiazolidine-2,4-dione
Boc-protected 2-bromoethylamine

Q & A

Q. What are the common synthetic routes for preparing 1-[2-(4-Bromophenoxy)ethyl]piperidine, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-bromophenol with a piperidine-containing alkyl halide (e.g., 2-chloroethylpiperidine) under basic conditions (e.g., NaOH in dichloromethane) . Optimize yields by controlling stoichiometry, temperature (e.g., reflux at 40–50°C), and purification via column chromatography or recrystallization. Monitoring intermediates using TLC or HPLC ensures reaction progression .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR confirm structural integrity, with aromatic protons (4-Bromophenoxy) appearing as doublets (~6.8–7.3 ppm) and piperidine protons as multiplet clusters (1.4–2.8 ppm) .
  • HPLC : Use a C18 column with a methanol-buffer mobile phase (e.g., 65:35 methanol:sodium acetate/sodium 1-octanesulfonate buffer, pH 4.6) for purity assessment. Adjust retention times by modifying mobile phase ratios .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines for brominated compounds:
  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :
  • Structural Modifications : Vary substituents on the piperidine ring (e.g., amino, hydroxyl groups) or the bromophenoxy moiety (e.g., replace Br with Cl, I) to assess pharmacological effects .
  • Assays : Test derivatives in receptor-binding assays (e.g., serotonin or dopamine receptors) or enzymatic inhibition studies. Use dose-response curves (IC50_{50}/EC50_{50}) to quantify potency .

Q. What strategies are effective in resolving contradictions in solubility and stability data of this compound under varying experimental conditions?

  • Methodological Answer :
  • Solubility : Perform systematic solubility tests in solvents (e.g., DMSO, ethanol) at controlled pH and temperature. Use UV-Vis spectroscopy or gravimetric analysis for quantification .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor decomposition via HPLC-MS and identify degradation products .

Q. How can computational modeling guide the optimization of this compound for target-specific interactions?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., GPCRs). Focus on key residues (e.g., piperidine’s nitrogen interaction with Asp3.32 in serotonin receptors) .
  • QSAR Models : Corrogate electronic (e.g., Hammett constants) and steric parameters (e.g., molar refractivity) with bioactivity data to prioritize synthetic targets .

Q. What advanced analytical techniques can validate the stereochemical purity of this compound derivatives?

  • Methodological Answer :
  • Chiral HPLC : Employ chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) to resolve enantiomers.
  • X-ray Crystallography : Determine absolute configuration using single-crystal diffraction, as demonstrated for analogous piperidine derivatives .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported reaction yields for synthesizing this compound?

  • Methodological Answer :
  • Reproduce Conditions : Standardize solvent purity (e.g., anhydrous DCM), reagent grades, and inert atmosphere (N2_2/Ar).
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., unreacted 4-bromophenol) and adjust stoichiometry or catalyst loading .

Q. What experimental controls are essential when assessing the compound’s cytotoxicity in cell-based assays?

  • Methodological Answer :
  • Negative Controls : Include vehicle-only (e.g., DMSO) and untreated cells.
  • Positive Controls : Use known cytotoxic agents (e.g., doxorubicin).
  • Dose Validation : Confirm compound solubility in culture media via dynamic light scattering (DLS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.